

3-Methylsalicylaldehyde chemical properties

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Compound of Interest

Compound Name: 3-Methylsalicylaldehyde

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An In-depth Technical Guide to **3-Methylsalicylaldehyde**

Introduction

3-Methylsalicylaldehyde, also known as 2-hydroxy-3-methylbenzaldehyde, is an organic compound belonging to the class of benzaldehydes and phenols.[1][2] Its structure consists of a salicylaldehyde molecule with a methyl group substituting the hydrogen ortho to the hydroxy group.[1][2] This substitution significantly influences its chemical properties and reactivity, making it a valuable intermediate in various fields of organic synthesis.[3] It serves as a precursor in the production of pharmaceuticals, agrochemicals, dyes, catalysts, and coatings.[3][4] This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for **3-Methylsalicylaldehyde**, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

3-Methylsalicylaldehyde is a colorless to light yellow or orange liquid or solid.[3][5] It is characterized by the chemical formula $C_8H_8O_2$. [3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-hydroxy-3-methylbenzaldehyde	[1]
Synonyms	3-Methylsalicylic aldehyde, 2,3-Cresotaldehyde	[1][6]
CAS Number	824-42-0	[1]
Molecular Formula	C ₈ H ₈ O ₂	[1][3]
Molecular Weight	136.15 g/mol	[1]
Appearance	Colorless to slightly yellow solid; Clear pale yellow to orange liquid	[3][6]
Melting Point	17 °C	[2][3]
Boiling Point	204 °C at 730 mmHg; 209 °C; 55-57 °C at 1 Torr	[2][3]
Density	1.123 g/mL at 25 °C	[3][6]
Flash Point	87 °C / 190 °F	[6][7]
Refractive Index (n _{20/D})	1.564	[3][6][7]
Solubility	Insoluble in water; Soluble in organic solvents like alcohol, ether, chloroform, and methanol.	[3][4][6]
pKa	8.52 (Predicted)	[3][6]
Vapor Pressure	0.152 mmHg at 25°C	[3]

Reactivity and Synthesis

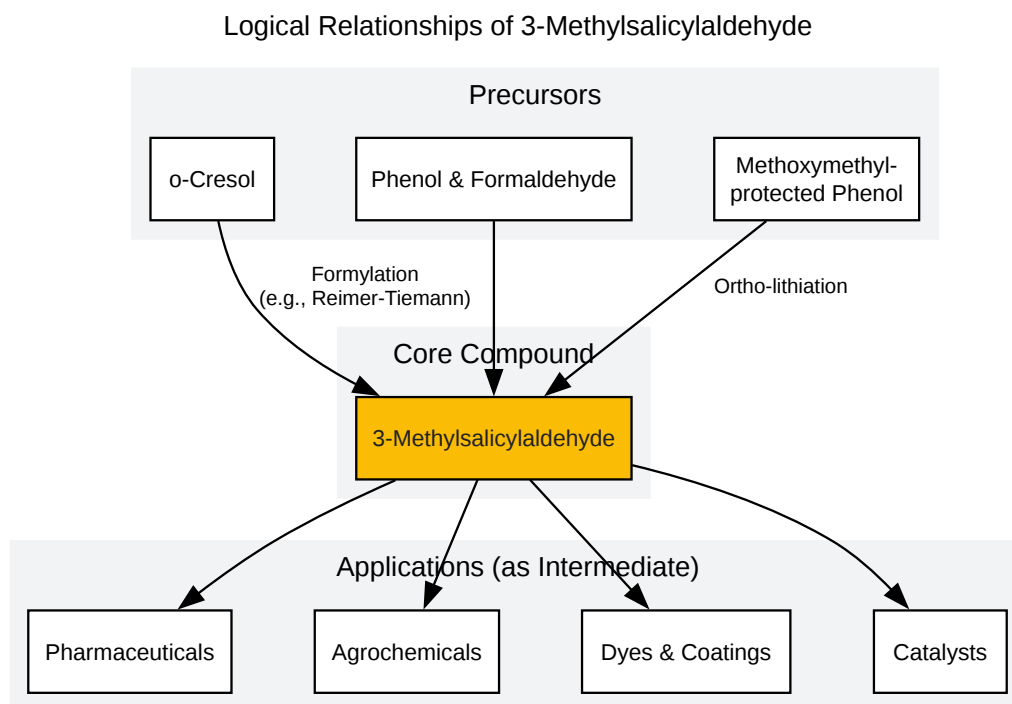
3-Methylsalicylaldehyde is a versatile intermediate in organic synthesis.[3] Its reactivity is primarily dictated by the aldehyde and hydroxyl functional groups on the aromatic ring. It can

participate in reactions typical of phenols, such as etherification and esterification, and reactions characteristic of aldehydes, including Schiff base formation and oxidation/reduction.

Several methods are established for the synthesis of **3-Methylsalicylaldehyde**:

- Direct Formylation of o-Cresol: Classic methods like the Reimer-Tiemann, Gattermann, and Duff reactions can be used to introduce a formyl group directly onto the o-cresol nucleus.[\[8\]](#)
- Reaction of Phenol and Formaldehyde: It can be prepared through the reaction of phenol and formaldehyde under specific catalytic conditions.[\[3\]](#)
- Ortho-Lithiation of Protected Phenols: A high-yield method involves the use of methoxymethyl-protected phenols, which undergo ortho-lithiation followed by formylation.[\[8\]](#)
- Oxidation of 2-Hydroxy-3-methylbenzyl alcohol: This method provides high yields but requires the precursor alcohol, which is not commercially common.[\[8\]](#)

The diagram below illustrates the logical relationship between precursors, **3-Methylsalicylaldehyde**, and its downstream applications.



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Logical flow from precursors to applications.

Experimental Protocols

Synthesis via Reimer-Tiemann Reaction (Generalized Protocol)

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. While a specific protocol for **3-methylsalicylaldehyde** from o-cresol isn't detailed in the provided results, a general procedure adapted from salicylaldehyde synthesis is outlined below. [\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To synthesize **3-Methylsalicylaldehyde** from o-cresol.

Materials:

- o-Cresol
- Sodium hydroxide (NaOH)
- Chloroform (CHCl_3)
- Water
- Hydrochloric acid (HCl) for acidification
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

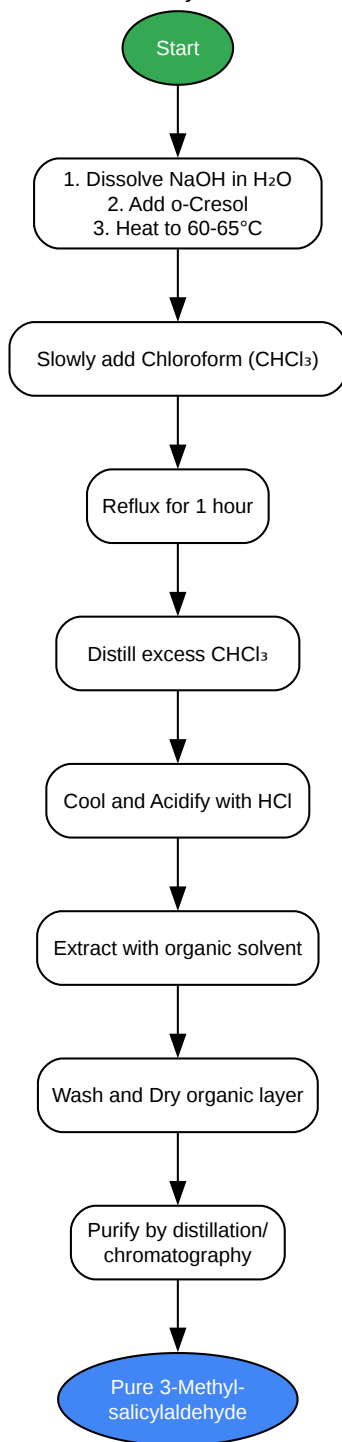
Procedure:

- Preparation of Alkali Solution: Dissolve sodium hydroxide in water in a suitable reaction vessel equipped with a stirrer and reflux condenser.
- Addition of Phenol: Add o-cresol to the alkali solution and heat the mixture to approximately 60-65°C with continuous stirring.[\[10\]](#)
- Addition of Chloroform: Slowly add chloroform to the reaction mixture dropwise. An exothermic reaction will occur, and the temperature should be maintained.[\[10\]](#)
- Reflux: After the addition of chloroform is complete, continue heating the mixture under reflux for a specified period (e.g., one hour) to ensure the reaction goes to completion.[\[10\]](#)
- Removal of Excess Chloroform: Distill off any excess chloroform from the reaction mixture.
- Acidification: Cool the remaining solution and carefully acidify it with hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

- Washing and Drying: Wash the organic layer with water and then dry it over an anhydrous drying agent.
- Purification: Remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure or chromatography.

The following diagram outlines a typical workflow for this synthesis and purification process.

Experimental Workflow: Synthesis and Purification



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Generalized workflow for synthesis and purification.

Spectral Information

Detailed spectral data is crucial for structure elucidation and purity assessment. While raw spectral data is not available in the search results, typical spectral characteristics can be inferred from the structure.

- ^1H NMR: The proton NMR spectrum would show characteristic peaks for the aldehyde proton (around 9-10 ppm), the hydroxyl proton (variable, broad singlet), aromatic protons (in the aromatic region, ~6.8-7.5 ppm), and the methyl group protons (singlet, ~2.2-2.5 ppm).[\[11\]](#)
- ^{13}C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde (~190-200 ppm), carbons of the aromatic ring (including the carbon attached to the hydroxyl group at high field), and the methyl carbon (~15-20 ppm).[\[12\]](#)
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde (around 1650-1700 cm^{-1}).[\[13\]](#) A broad band corresponding to the O-H stretch of the phenol group will be visible (around 3200-3600 cm^{-1}), along with C-H stretches for the aromatic ring and the aldehyde.[\[13\]](#)
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (136.15 g/mol).[\[1\]](#)

Safety and Handling

3-Methylsalicylaldehyde is classified as an irritant.[\[3\]](#) It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

GHS Hazard Information:[\[1\]](#)[\[2\]](#)

- Pictogram: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)

- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
 - P280: Wear protective gloves/eye protection/face protection.[5][14]
 - P302 + P352: IF ON SKIN: Wash with plenty of water.[1][5]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling the compound. Store in a cool, dark, dry place, sealed and preferably under an inert atmosphere as it may be air sensitive.[3][6]

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